molecular formula C10H19N B1276859 2-Azaspiro[5.5]undecane CAS No. 180-48-3

2-Azaspiro[5.5]undecane

Cat. No.: B1276859
CAS No.: 180-48-3
M. Wt: 153.26 g/mol
InChI Key: VZUJZECRVUMMJI-UHFFFAOYSA-N
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Description

2-Azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into the spiro ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Biochemical Analysis

Biochemical Properties

2-Azaspiro[5.5]undecane plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can bind to specific protein receptors, altering their conformation and function. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can induce apoptosis in cancer cells by activating the endoplasmic reticulum stress response pathway, leading to the depletion of intracellular calcium stores and subsequent cell death . Furthermore, it can modulate gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For example, it has been shown to inhibit cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, this compound can interact with DNA and RNA, affecting gene transcription and translation processes. These interactions are often facilitated by the compound’s ability to form stable complexes with nucleic acids and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under physiological conditions, but it can undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . Its degradation products may also contribute to its overall biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing insulin secretion in diabetic models . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biological targets, leading to off-target effects and toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to drug metabolism and detoxification. It is metabolized by cytochrome P450 enzymes, resulting in the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases . These metabolic pathways are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular membranes . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it can induce stress responses and modulate protein folding . Additionally, it can accumulate in the nucleus, affecting gene transcription and chromatin structure. The compound’s localization is often directed by specific targeting signals and post-translational modifications that guide it to particular cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[5.5]undecane can be achieved through various methods. One common approach involves the intramolecular cyclization of appropriate precursors. For instance, the Prins cyclization reaction is a notable method that allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. The use of olefin metathesis reactions with catalysts such as Grubbs’ catalyst has been explored, although it is noted to be complex and expensive . Optimization of these methods for industrial applications is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the spirocyclic scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-Azaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting bacterial growth . The compound’s ability to bind to various receptors and enzymes is attributed to its spirocyclic structure, which provides a rigid yet flexible framework for interaction with biological molecules.

Comparison with Similar Compounds

2-Azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which provides a balance of rigidity and flexibility, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

2-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJZECRVUMMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407452
Record name 2-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-48-3
Record name 2-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-azaspiro-[5.5]-undec-1-ene (15 g.; 0.10 mole) and one teaspoon (3 g.) of W2 Raney nickel catalyst in absolute ethanol (300 ml.) is hydrogenated at an initial pressure of 40 psi until hydrogen uptake ceases (2 hours). The mixture is filtered through celite and the filtrate concentrated under reduced pressure. Distillation of the residual liquid yields 88% of 2-azaspiro-[5.5]-undecane (13.5 g.), b.p. 55°-57° C./0.10 mm.
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15 g
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3 g
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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